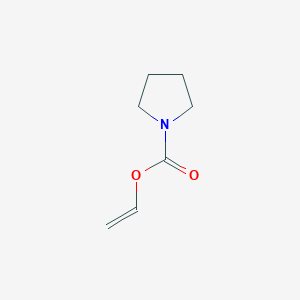

Pyr-gly-pro-trp-leu-glu-glu-glu-glu-glu-ala-tyr(SO3H)-gly-trp-met-asp-phe-NH2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

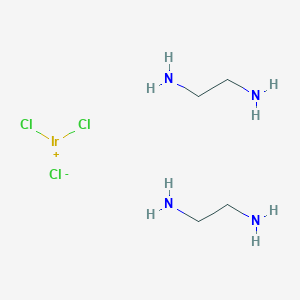

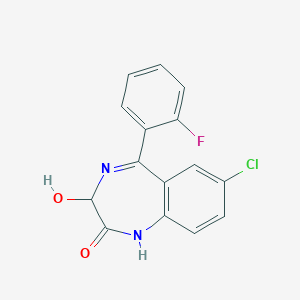

Pyr-gly-pro-trp-leu-glu-glu-glu-glu-glu-ala-tyr(SO3H)-gly-trp-met-asp-phe-NH2 is a peptide composed of 18 amino acids. It is a synthetic peptide that has been used in a variety of scientific research applications, including biochemistry, physiology, and drug discovery. This peptide is known for its ability to bind to certain receptors in the body and its potential for therapeutic applications.

Scientific Research Applications

Biological Activity in Endocrine Disorders

A study by Abiko, Onodera, and Sekino (1982) synthesized a peptide corresponding to the entire amino acid sequence of human gastrin I, which includes Pyr-gly-pro-trp-leu-glu-glu-glu-glu-glu-ala-tyr(SO3H)-gly-trp-met-asp-phe-NH2. This peptide demonstrated significant inhibition of lactate dehydrogenase activity, highlighting its potential role in endocrine disorders related to chronic renal failure. However, it showed no significant activity in suppressing PHA-induced lymphocyte proliferation (Abiko, Onodera, & Sekino, 1982).

Role in Neuroendocrinology

In neuroendocrinology, the structure of various neurohormones has been explored. For instance, Labrie et al. (1977) discussed the structure of thyrotropin-releasing hormone (TRH) and luteinizing hormone-releasing hormone (LHRH), which share similarities with the Pyr-gly-pro-trp-leu-glu-glu-glu-glu-glu-ala-tyr(SO3H)-gly-trp-met-asp-phe-NH2 sequence. Their research contributes to understanding the control mechanisms of hormones like TSH and prolactin (Labrie, Drouin, De Léan, Lagacé, Ferland, & Beaulieu, 1977).

Gastrin Hormones and Drug Design

The sequence is also similar to those found in gastrin hormones, as described by Peggion, Foffani, and Mammi (1991). They explored the structure-function relationship of gastrin hormones, suggesting a rational approach to drug design. This research provides insights into how the peptide sequence could be utilized in developing therapeutics related to gastrointestinal functions (Peggion, Foffani, & Mammi, 1991).

Involvement in Histocompatibility Antigens

Research on the primary structure of murine histocompatibility complex alloantigens by Uehara et al. (1980) and Maloy, Nathenson, and Coligan (1981) also contributes to our understanding of the role of similar peptide sequences in immune responses and transplantation biology (Uehara, Ewenstein, Martinko, Nathenson, Coligan, & Kindt, 1980), (Maloy, Nathenson, & Coligan, 1981).

properties

IUPAC Name |

5-[[1-[[1-[[2-[[1-[[1-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-(4-sulfooxyphenyl)propan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-[[4-carboxy-2-[[4-carboxy-2-[[4-carboxy-2-[[4-carboxy-2-[[2-[[3-(1H-indol-3-yl)-2-[[1-[2-[(5-oxopyrrolidine-2-carbonyl)amino]acetyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]butanoyl]amino]butanoyl]amino]butanoyl]amino]butanoyl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C97H124N20O34S2/c1-49(2)39-68(114-95(145)71(43-54-46-100-59-18-11-9-16-57(54)59)116-97(147)73-19-12-37-117(73)76(120)48-102-85(135)60-24-30-74(118)104-60)93(143)110-65(29-35-81(129)130)91(141)109-64(28-34-80(127)128)90(140)108-63(27-33-79(125)126)89(139)107-62(26-32-78(123)124)88(138)106-61(25-31-77(121)122)87(137)103-50(3)84(134)113-69(41-52-20-22-55(23-21-52)151-153(148,149)150)86(136)101-47-75(119)105-70(42-53-45-99-58-17-10-8-15-56(53)58)94(144)111-66(36-38-152-4)92(142)115-72(44-82(131)132)96(146)112-67(83(98)133)40-51-13-6-5-7-14-51/h5-11,13-18,20-23,45-46,49-50,60-73,99-100H,12,19,24-44,47-48H2,1-4H3,(H2,98,133)(H,101,136)(H,102,135)(H,103,137)(H,104,118)(H,105,119)(H,106,138)(H,107,139)(H,108,140)(H,109,141)(H,110,143)(H,111,144)(H,112,146)(H,113,134)(H,114,145)(H,115,142)(H,116,147)(H,121,122)(H,123,124)(H,125,126)(H,127,128)(H,129,130)(H,131,132)(H,148,149,150) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSLIFCVCCVWYQQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)OS(=O)(=O)O)C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC4=CC=CC=C4)C(=O)N)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C7CCCN7C(=O)CNC(=O)C8CCC(=O)N8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C97H124N20O34S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00583186 |

Source

|

| Record name | 5-Oxoprolylglycylprolyltryptophylleucyl-alpha-glutamyl-alpha-glutamyl-alpha-glutamyl-alpha-glutamyl-alpha-glutamylalanyl-O-sulfotyrosylglycyltryptophylmethionyl-alpha-aspartylphenylalaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

2178.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-DL-Pyr-Gly-DL-Pro-DL-Trp-DL-Leu-DL-Glu-DL-Glu-DL-Glu-DL-Glu-DL-Glu-DL-Ala-DL-Tyr(SO3H)-Gly-DL-Trp-DL-Met-DL-Asp-DL-Phe-NH2 | |

CAS RN |

19361-51-4 |

Source

|

| Record name | 5-Oxoprolylglycylprolyltryptophylleucyl-alpha-glutamyl-alpha-glutamyl-alpha-glutamyl-alpha-glutamyl-alpha-glutamylalanyl-O-sulfotyrosylglycyltryptophylmethionyl-alpha-aspartylphenylalaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(Z)-[(E)-4-(2-Bromophenyl)but-3-en-2-ylidene]amino]urea](/img/structure/B96800.png)

![1-Phenylnaphtho[2,3-b]azet-2-one](/img/structure/B96811.png)